molecular formula C17H15N3OS B2925456 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine CAS No. 872695-33-5

3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Cat. No.: B2925456
CAS No.: 872695-33-5
M. Wt: 309.39
InChI Key: COLXRFGDAIIYJS-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed for laboratory investigation. This molecule incorporates a pyridazine heterocycle, a scaffold recognized for its unique physicochemical properties that are advantageous for molecular recognition. The pyridazine ring is characterized by a high dipole moment, which can facilitate π-π stacking interactions, and it possesses robust, dual hydrogen-bonding capacity that can be critical in target engagement . The structure is further functionalized with a 3-methoxyphenyl moiety and a (pyridin-3-ylmethyl)thio substituent, which may be explored to modulate the compound's electronic properties, lipophilicity, and binding affinity for specific biological targets. While specific biological data for this compound is not available in the public domain, analogous pyridazine-containing compounds have shown promise in various therapeutic areas. For instance, pyridazine-based molecules have been successfully developed as gonadotropin-releasing hormone (GnRH) receptor antagonists and allosteric tyrosine kinase 2 (TYK2) inhibitors, leading to FDA-approved drugs . Furthermore, the pyridazine core is noted for its potential to reduce interaction with the cardiac hERG potassium channel and exhibit low cytochrome P450 inhibitory effects, which are valuable attributes in optimizing drug-like properties and mitigating safety liabilities during candidate optimization . Researchers can utilize this compound as a building block for the synthesis of novel derivatives or as a probe for investigating new biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-21-15-6-2-5-14(10-15)16-7-8-17(20-19-16)22-12-13-4-3-9-18-11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLXRFGDAIIYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methoxybenzaldehyde with pyridine-3-thiol in the presence of a base to form the intermediate 3-(3-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Pyridazine Ring

Key Compounds :
  • 3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine (): Replaces the 3-methoxyphenyl group with a 2-furanyl ring and substitutes the pyridinylmethylthio with a fluorophenylmethylthio group.
  • 3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine ():
    • Features a thiophenyl group at position 6 and a methylphenylmethylthio group at position 3.
    • The thiophene’s sulfur atom may enhance metabolic stability compared to the pyridine-based substituent in the target compound .
Structural Implications :
  • Steric Effects : Bulky substituents like pyridin-3-ylmethylthio may restrict conformational flexibility compared to smaller groups (e.g., methylthio) .

Functional Group Modifications

Key Compounds :
  • 3-Chloro-6-(3-methoxyphenyl)pyridazine ():
    • Replaces the thioether group with a chloro substituent.
    • The chloro group increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions .
  • 6-(3-Methoxyphenyl)pyridazin-3-ol ():
    • Substitutes the thioether with a hydroxyl group.
    • The hydroxyl group improves solubility but may reduce membrane permeability compared to the hydrophobic thioether .
Functional Group Impact :
  • Thioether vs.

Core Structure Variations

Key Compounds :
  • 3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 922843-96-7, ):
    • Incorporates a triazolo-fused pyridazine core.
    • The fused ring system increases rigidity and may improve target selectivity in kinase inhibition .
  • 2-(4-Aminophenyl)-3-methoxy-6-(3-methoxyphenyl)-methylimidazo[1,2-b]pyridazine (GBLD345, ): Features an imidazo-fused pyridazine with dual methoxy groups. The fused imidazole ring enhances planar stacking interactions, critical for DNA intercalation or topoisomerase inhibition .
Core Structure Implications :
  • Fused rings (e.g., triazolo, imidazo) enhance binding to flat enzymatic pockets but may reduce synthetic accessibility compared to simple pyridazine derivatives .

Pharmacologically Active Derivatives

Key Compounds :
  • Sulfamethoxypyridazine ():
    • A sulfonamide-containing pyridazine derivative used as an antibiotic.
    • The sulfonamide group improves water solubility and enables hydrogen bonding with bacterial dihydropteroate synthase .
  • 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine (CAS 920477-70-9, ): Substitutes the pyridin-3-ylmethyl group with a 2-fluorobenzyl group.
Pharmacological Comparisons :
  • Target Specificity : Thioether-linked pyridazines (e.g., target compound) may target cysteine-dependent enzymes, whereas sulfonamides (e.g., sulfamethoxypyridazine) inhibit folate biosynthesis .

Biological Activity

The compound 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and the mechanisms through which it exerts its effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyridazine core substituted at the 3-position with a methoxyphenyl group and at the 6-position with a pyridin-3-ylmethylthio moiety. The molecular formula is C16H16N2OSC_{16}H_{16}N_2OS, with a molecular weight of approximately 288.37 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂OS
Molecular Weight288.37 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of pyridazine derivatives with thiol groups under controlled conditions. A common synthetic route includes:

  • Preparation of Pyridazine Derivative : Starting from commercially available pyridazine intermediates.
  • Thiol Substitution : The introduction of the pyridin-3-ylmethylthio group through nucleophilic substitution reactions.
  • Purification : The final product is purified using recrystallization or chromatography.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine, including our compound of interest, exhibit significant anticancer properties. For instance, a series of 3,6-disubstituted pyridazines demonstrated potent cytotoxicity against various cancer cell lines, including breast (T-47D, MDA-MB-231) and ovarian (SKOV-3) cancers.

In vitro assays revealed that specific derivatives can induce apoptosis and alter cell cycle progression, particularly increasing the population in the G2/M phase while decreasing the sub-G1 phase in treated cells. This suggests a mechanism involving cell cycle arrest and programmed cell death.

Table 1: Cytotoxic Activity of Pyridazine Derivatives

CompoundCell LineIC50 (µM)Mechanism
11lT-47D1.37 ± 0.04Apoptosis induction
11mMDA-MB-2311.57 ± 0.05Cell cycle arrest
11eSKOV-32.62 ± 0.08CDK2 inhibition

Antimycobacterial Activity

Another area of investigation for this compound involves its activity against Mycobacterium tuberculosis (Mtb). A related study highlighted that certain methoxy-substituted pyridazines exhibited promising antimicrobial activity against Mtb, showcasing minimum inhibitory concentrations (MICs) in low micromolar ranges.

Table 2: Antimycobacterial Activity

CompoundMtb MIC90 (µg/mL)Mtb MIC90 (µM)
Compound A13.02
Compound B0.51.44

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation, such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
  • Apoptosis Induction : It triggers apoptotic pathways leading to programmed cell death in cancerous cells.
  • Antimicrobial Action : The thioether group may enhance its interaction with bacterial membranes or specific targets within microbial cells.

Case Studies

Several case studies have documented the efficacy of pyridazine derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with a pyridazine derivative resulted in significant tumor reduction in a subset of patients.
  • Tuberculosis Management : A pilot study indicated that incorporating this class of compounds into standard tuberculosis therapy improved patient outcomes and reduced treatment duration.

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